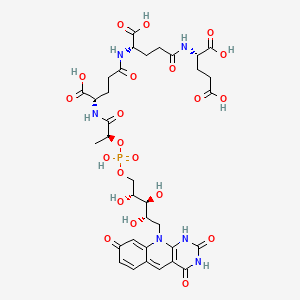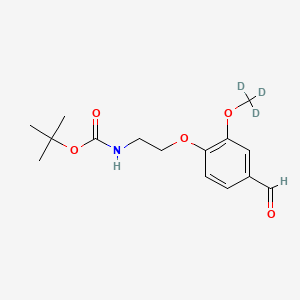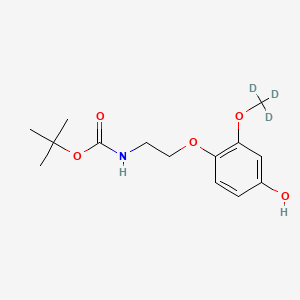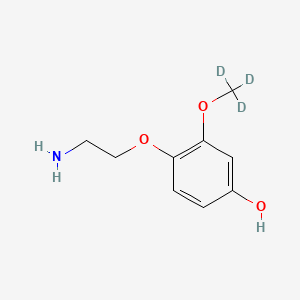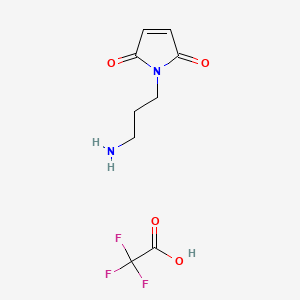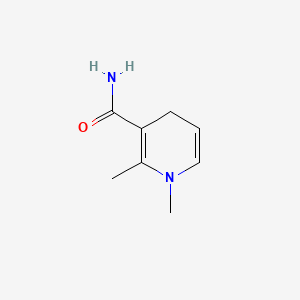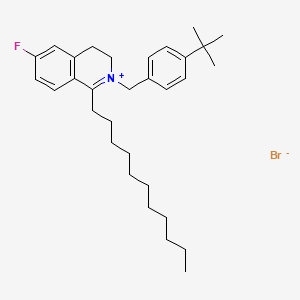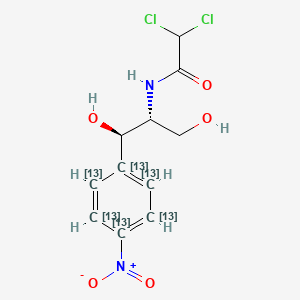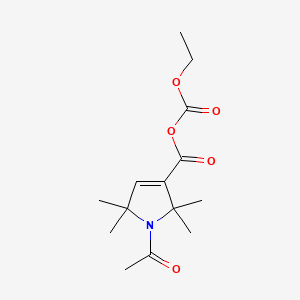
Physostigmine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physostigmine-d3 is a deuterated form of physostigmine, a naturally occurring alkaloid found in the Calabar bean. It is a reversible cholinesterase inhibitor, which means it prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration at synaptic junctions. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of physostigmine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Physostigmine-d3 involves the incorporation of deuterium atoms into the physostigmine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterium oxide to facilitate the exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions: Physostigmine-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. For example, nucleophilic substitution can occur in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under appropriate reaction conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Physostigmine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of physostigmine and its derivatives.
Biology: Employed in biological studies to investigate the effects of cholinesterase inhibition on various biological systems.
Medicine: Utilized in pharmacological research to understand the pharmacokinetics and pharmacodynamics of physostigmine and its deuterated form.
Industry: Applied in the development of new drugs and therapeutic agents targeting cholinesterase-related disorders.
Mechanism of Action
Physostigmine-d3 is compared with other cholinesterase inhibitors such as:
Neostigmine: A quaternary amine with poor central nervous system penetration, primarily used for peripheral cholinergic effects.
Pyridostigmine: Similar to neostigmine, with limited central nervous system effects.
Rivastigmine: A carbamate cholinesterase inhibitor with better central nervous system penetration, used in the treatment of Alzheimer’s disease.
Uniqueness of this compound:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic studies using mass spectrometry.
Central Nervous System Penetration: Unlike neostigmine and pyridostigmine, this compound can cross the blood-brain barrier, making it useful for studying central nervous system effects.
Comparison with Similar Compounds
- Neostigmine
- Pyridostigmine
- Rivastigmine
Properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-RMLXDGKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What was the purpose of synthesizing Physostigmine-d3?
A1: The abstract states that the synthesis of both 10R-(+) and 10S-(-)-Physostigmine-d3 (1-methyl-d3) was part of a broader effort to develop molecular probes for the U.S. Army Medical Institute of Chemical Defense. [] These probes are likely intended to help elucidate the mechanisms of action of chemical threat agents. While the specific role of this compound isn't detailed, its deuterated form suggests it could be used as an internal standard in analytical techniques or as a tool to study the metabolism and pharmacokinetics of Physostigmine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


